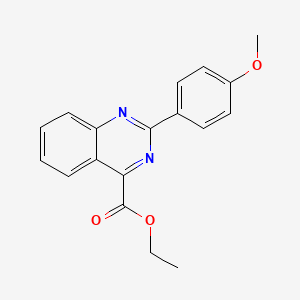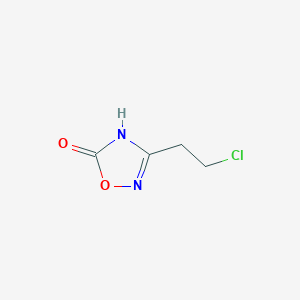
3-(2-Chloroethyl)-1,2,4-oxadiazol-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloroethyl)-1,2,4-oxadiazol-5(2H)-one is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a chloroethyl group attached to the oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-1,2,4-oxadiazol-5(2H)-one typically involves the reaction of 2-chloroethylamine with a suitable precursor to form the oxadiazole ring. One common method involves the cyclization of 2-chloroethylhydrazine with carbonyl compounds under acidic conditions to form the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization reaction efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloroethyl)-1,2,4-oxadiazol-5(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxadiazole ring can be subjected to oxidation or reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted oxadiazoles with various functional groups replacing the chloroethyl group.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the oxadiazole ring.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activity. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: The compound has been used as a tool in biological studies to understand its interaction with biological molecules and pathways.
Mécanisme D'action
The mechanism of action of 3-(2-Chloroethyl)-1,2,4-oxadiazol-5(2H)-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The oxadiazole ring can also interact with biological targets through hydrogen bonding and hydrophobic interactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethanol: This compound shares the chloroethyl group but lacks the oxadiazole ring. It is used as an intermediate in the synthesis of various chemicals.
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but may have different substituents. They are studied for their diverse biological activities.
Uniqueness
3-(2-Chloroethyl)-1,2,4-oxadiazol-5(2H)-one is unique due to the combination of the chloroethyl group and the oxadiazole ring
Propriétés
Formule moléculaire |
C4H5ClN2O2 |
|---|---|
Poids moléculaire |
148.55 g/mol |
Nom IUPAC |
3-(2-chloroethyl)-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C4H5ClN2O2/c5-2-1-3-6-4(8)9-7-3/h1-2H2,(H,6,7,8) |
Clé InChI |
IATDLTBYORQZEV-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)C1=NOC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13094957.png)

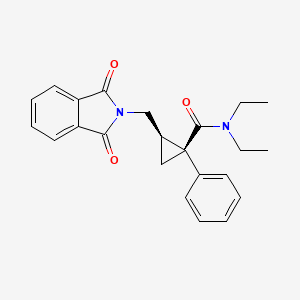

![(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B13094985.png)
![3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13094998.png)
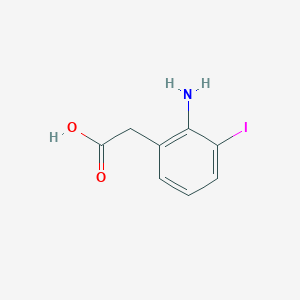
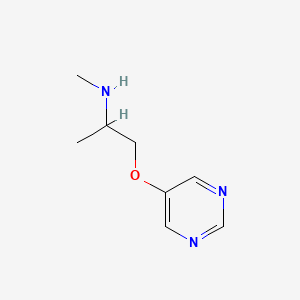
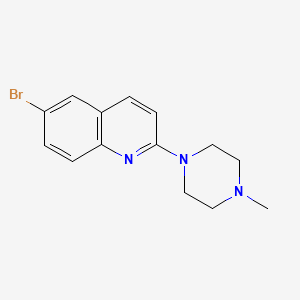

![5-Methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13095020.png)
